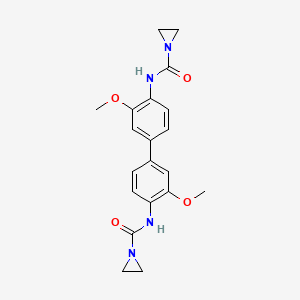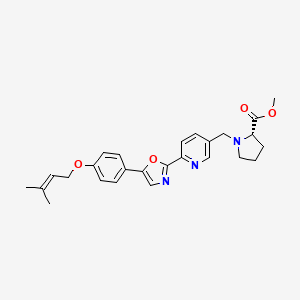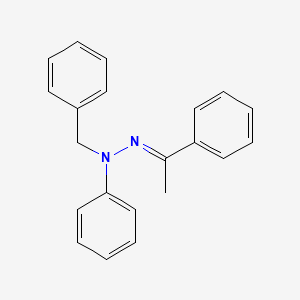
n,n'-(3,3'-Dimethoxybiphenyl-4,4'-diyl)diaziridine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide is a complex organic compound with the molecular formula C20H22N4O4 and a molecular weight of 382.413 g/mol This compound is characterized by its unique structure, which includes two aziridine groups attached to a biphenyl core substituted with methoxy groups
Vorbereitungsmethoden
The synthesis of N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide involves several steps. One common synthetic route includes the reaction of aziridine with 3,3’-dimethoxybiphenyl-4,4’-dicarboxylic acid . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis to ensure high yield and purity.
Analyse Chemischer Reaktionen
N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of polymers and advanced materials due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide involves its interaction with molecular targets through its aziridine groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of specific enzymes or modification of protein structures .
Vergleich Mit ähnlichen Verbindungen
N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide can be compared with similar compounds such as:
- N,N’-bis-(aziridine-1-carbonyl)-3,3’-dimethoxy-benzidine
- N,N’-Bis-(aziridin-1-carbonyl)-3,3’-dimethoxy-benzidin
- 4,4’-bis-(aziridine-1-carbonylamino)-3,3’-dimethoxy-biphenyl
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide lies in its specific substitution pattern and the presence of aziridine groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
3259-67-4 |
|---|---|
Molekularformel |
C20H22N4O4 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
N-[4-[4-(aziridine-1-carbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C20H22N4O4/c1-27-17-11-13(3-5-15(17)21-19(25)23-7-8-23)14-4-6-16(18(12-14)28-2)22-20(26)24-9-10-24/h3-6,11-12H,7-10H2,1-2H3,(H,21,25)(H,22,26) |
InChI-Schlüssel |
BHQKBRVRPHGQRW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)N3CC3)OC)NC(=O)N4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)
![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14747425.png)

![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
![N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14747436.png)


![Spiro[2.4]heptane](/img/structure/B14747456.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide](/img/structure/B14747460.png)
![1,4-Dichloropyrrolo[3,4-c]pyrrole](/img/structure/B14747478.png)
![Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid](/img/structure/B14747479.png)

